molecular formula C14H10ClN3O2 B10978743 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

Cat. No.: B10978743
M. Wt: 287.70 g/mol
InChI Key: ROSUWZGAPCLNNO-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a 2-chlorophenyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

    Substitution with 2-Chlorophenyl Group: The furan ring is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Imidazole Moiety: The final step involves the reaction of the substituted furan with imidazole-2-carboxamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including infections and cancers, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide lies in its furan ring, which imparts different electronic and steric properties compared to thiophene or pyrrole analogs. This can lead to different biological activities and chemical reactivities, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C14H10ClN3O2/c15-10-4-2-1-3-9(10)11-5-6-12(20-11)13(19)18-14-16-7-8-17-14/h1-8H,(H2,16,17,18,19)

InChI Key

ROSUWZGAPCLNNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CN3)Cl

Origin of Product

United States

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